molecular formula C18H23NO B5880892 1-(2-Naphthalen-2-yloxyethyl)azepane

1-(2-Naphthalen-2-yloxyethyl)azepane

Cat. No.: B5880892
M. Wt: 269.4 g/mol
InChI Key: IOOWHBVTHKHPPS-UHFFFAOYSA-N
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Description

1-(2-Naphthalen-2-yloxyethyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene moiety linked to an azepane ring through an ethoxy bridge. Azepane derivatives have been widely studied due to their significant applications in synthetic chemistry and their potential biological activities .

Preparation Methods

The synthesis of 1-(2-Naphthalen-2-yloxyethyl)azepane can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with 2-chloroethylamine to form 2-(2-naphthyloxy)ethylamine, which is then cyclized to form the azepane ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2-Naphthalen-2-yloxyethyl)azepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted azepane and naphthalene derivatives .

Scientific Research Applications

1-(2-Naphthalen-2-yloxyethyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Naphthalen-2-yloxyethyl)azepane involves its interaction with specific molecular targets. For instance, it can bind to DNA, thereby interfering with DNA replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

1-(2-Naphthalen-2-yloxyethyl)azepane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its naphthalene moiety, which imparts distinct chemical and biological properties compared to other azepane derivatives .

Properties

IUPAC Name

1-(2-naphthalen-2-yloxyethyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-2-6-12-19(11-5-1)13-14-20-18-10-9-16-7-3-4-8-17(16)15-18/h3-4,7-10,15H,1-2,5-6,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOWHBVTHKHPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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